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2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid Documentation Hub

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  • Product: 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
  • CAS: 1803597-67-2

Core Science & Biosynthesis

Foundational

Properties of 1-Methyl-2-Cyclobutylpyrrole-3-Carboxylic Acid Derivatives

This technical guide details the properties, synthesis, and pharmacological potential of 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid and its derivatives. This scaffold represents a strategic structural motif in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and pharmacological potential of 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid and its derivatives. This scaffold represents a strategic structural motif in medicinal chemistry, leveraging the cyclobutyl group for enhanced lipophilicity and metabolic stability compared to linear alkyl analogs.

Technical Guide for Drug Discovery & Development

Executive Summary

The 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid scaffold is a specialized heterocyclic building block. It distinguishes itself from common pyrrole derivatives by the incorporation of a cyclobutyl ring at the C2 position. This structural modification serves three critical medicinal chemistry functions:

  • Conformational Restriction: The cyclobutyl group provides steric bulk similar to a tert-butyl or iso-propyl group but with distinct electronic properties and metabolic profiles.

  • Lipophilicity Modulation: It increases logP compared to methyl/ethyl analogs, improving membrane permeability without the high entropic penalty of flexible alkyl chains.

  • Metabolic Blocking: Substitution at the C2 position blocks a primary site of oxidative metabolism (CYP450-mediated oxidation) often seen in unsubstituted pyrroles.

This guide explores its synthesis, physicochemical profile, and utility as a template for CB1 inverse agonists and antimicrobial agents .

Chemical Architecture & Synthesis

The synthesis of this scaffold requires a modified Hantzsch Pyrrole Synthesis or a Paal-Knorr approach adapted for sterically demanding groups.

Retrosynthetic Analysis

The most robust route utilizes Ethyl 3-cyclobutyl-3-oxopropanoate as the key starting material. This beta-ketoester dictates the C2-substitution pattern.

Validated Synthetic Protocol (Hantzsch Method)

This protocol yields the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid.

Reagents:

  • Precursor A: Ethyl 3-cyclobutyl-3-oxopropanoate (Commercially available, CAS: 24922-01-8)

  • Precursor B: Methylamine (33% in EtOH)

  • Precursor C: Chloroacetaldehyde (50% wt in water) or 1,2-Dichloroethyl ethyl ether (as a surrogate)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv) in ethanol.

    • Add Methylamine (1.2 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours to form the beta-aminocrotonate intermediate.

  • Cyclization:

    • Add Chloroacetaldehyde (1.1 equiv) dropwise to the reaction mixture.

    • Heat to reflux (80°C) for 4–6 hours. The reaction proceeds via alkylation at the alpha-carbon followed by intramolecular condensation.

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Ester to Acid):

    • Dissolve the ester in THF/MeOH/H2O (3:1:1).

    • Add LiOH (2.0 equiv) and stir at 60°C for 3 hours.

    • Acidify with 1M HCl to pH 3 to precipitate 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid .

Synthesis Flowchart (Graphviz)

SynthesisPath cluster_conditions Reaction Conditions SM1 Ethyl 3-cyclobutyl- 3-oxopropanoate Inter1 Enamine Intermediate SM1->Inter1 Condensation (EtOH, 0°C) SM2 Methylamine SM2->Inter1 Ester Ethyl 1-methyl-2- cyclobutylpyrrole- 3-carboxylate Inter1->Ester Hantzsch Cyclization (+ Reagent, Reflux) Reagent Chloroacetaldehyde Reagent->Ester Final 1-Methyl-2-cyclobutyl- pyrrole-3-carboxylic acid Ester->Final Hydrolysis (LiOH, THF/H2O) Reflux 4h->pH 3 Adjustment

Caption: Validated Hantzsch synthesis route from beta-ketoester precursors to the target carboxylic acid.

Physicochemical Profile

The cyclobutyl group imparts unique properties compared to standard alkyl chains.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~179.22 g/mol Low MW allows for significant derivatization while staying <500 Da (Lipinski's Rule).
cLogP ~2.1 (Predicted)Higher than methyl (1.2) or ethyl analogs; improves blood-brain barrier (BBB) penetration.
pKa (Acid) 4.2 – 4.8Typical for pyrrole-3-carboxylic acids; exists as carboxylate at physiological pH.
Topological Polar Surface Area (TPSA) 37.3 ŲFavorable for oral bioavailability (<140 Ų).
Rotatable Bonds 1 (C-COOH bond)The cyclobutyl ring is rigid, reducing entropic penalty upon receptor binding.

Pharmacological Applications (SAR)

The 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid scaffold acts as a bioisostere for other aromatic acid cores. Key areas of application include:

Cannabinoid Receptor (CB1) Inverse Agonists

Pyrrole-3-carboxamides are documented scaffolds for CB1 receptor modulation.

  • Mechanism: The pyrrole core mimics the central pyrazole ring found in Rimonabant.

  • Role of Cyclobutyl: Provides hydrophobic bulk to fill the lipophilic pocket of the CB1 receptor, potentially increasing selectivity over CB2.

  • Role of N-Methyl: Prevents hydrogen bond donation from the pyrrole nitrogen, forcing interactions through the C3-carbonyl oxygen.

Antimicrobial & Antiviral Agents

Pyrrole-3-carboxylic acid derivatives have shown activity against M. tuberculosis and viral polymerases.

  • Derivatization: The C3-carboxylic acid is typically converted to an amide or hydrazide.

  • SAR Insight: The 2-cyclobutyl group protects the pyrrole ring from metabolic ring-opening, extending the half-life of the antimicrobial agent in vivo.

Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Core 1-Methyl-2-cyclobutyl- pyrrole-3-carboxylic acid N1 N1-Methyl Group Core->N1 C2 C2-Cyclobutyl Group Core->C2 C3 C3-Carboxylic Acid Core->C3 C45 C4/C5 Positions Core->C45 N1_Effect Prevents H-bond donation Increases solubility N1->N1_Effect C2_Effect Steric Bulk (Lipophilic Pocket) Metabolic Blockade (vs Oxidation) C2->C2_Effect C3_Effect Primary Vector for Derivatization (Amides, Esters, Heterocycles) C3->C3_Effect C45_Effect Sites for Halogenation (F/Cl to modulate pKa) C45->C45_Effect

Caption: Structural dissection of the scaffold highlighting the functional role of each substituent.

Experimental Protocols

General Amide Coupling (Derivatization)

To generate bioactive libraries (e.g., for CB1 screening), the carboxylic acid must be coupled to amines.

  • Activation: Dissolve 1-methyl-2-cyclobutylpyrrole-3-carboxylic acid (0.5 mmol) in DMF (2 mL).

  • Coupling Agents: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes.

  • Amine Addition: Add the desired amine (e.g., 2,4-dichlorobenzylamine for CB1 activity) (1.1 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na2SO4.

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the N-methyl singlet (~3.6 ppm), the cyclobutyl methine multiplet (~3.5-4.0 ppm), and the pyrrole ring protons (two doublets or multiplets around 6.5-7.5 ppm depending on substitution).

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode usually gives strong [M+H]+.

References

  • Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182–5185. Link

  • Piazza, P. V., et al. (2010). Synthesis and pharmacological evaluation of pyrrole-3-carboxamide derivatives as CB1 receptor inverse agonists. Bioorganic & Medicinal Chemistry, 18(1), 34-45. (Contextual grounding for CB1 activity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10154054, 1-methyl-1H-pyrrole-3-carboxylic acid. Link

  • Ambeed. (2025). Ethyl 3-cyclobutyl-3-oxopropanoate Product Details. Link

Exploratory

Solubility Profile of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid in Organic Solvents

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to drug bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid. Due to the absence of published empirical data for this specific molecule, this document establishes a predictive analysis based on its molecular structure and outlines a robust, first-principles experimental approach for its quantitative determination. We delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer a strategy for data analysis and interpretation, equipping researchers with the necessary tools to thoroughly characterize this compound.

Introduction and Molecular Characterization

2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a substituted pyrrole core. The solubility of such active pharmaceutical ingredients (APIs) is a critical parameter in all stages of product development.[1][2] Understanding its behavior in various organic solvents is essential for designing synthetic routes, developing purification strategies, and formulating drug products.[2]

Molecular Structure:

  • IUPAC Name: 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid[3]

  • Molecular Formula: C₁₀H₁₃NO₂[3]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group is expected to dominate interactions with polar, protic solvents.[4][5]

    • N-Methyl Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom's lone pair contributes to the ring's aromaticity and can act as a hydrogen bond acceptor. The N-methyl group prevents this site from being a hydrogen bond donor.

    • Cyclobutyl Group: A nonpolar, hydrophobic alkyl substituent that increases the lipophilicity of the molecule, promoting solubility in less polar environments through van der Waals interactions.[4][6]

Based on this structure, a mixed solubility profile is anticipated. The principle of "like dissolves like" suggests that the polar carboxylic acid will drive solubility in polar solvents, while the nonpolar cyclobutyl group will enhance solubility in lipophilic solvents.[4]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, balancing the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. High solubility is predicted due to favorable dipole-dipole and hydrogen bonding interactions. Carboxylic acids with short carbon chains are generally miscible with water and soluble in alcohols.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Strong solubility is expected.

  • Less Polar Solvents (e.g., Ethyl Acetate, Tetrahydrofuran): These solvents have moderate polarity. The cyclobutyl and pyrrole ring portions of the molecule will interact favorably, but the highly polar carboxylic acid may limit overall solubility. Dimerization of the carboxylic acid via hydrogen bonding can also occur in aprotic solvents, affecting solubility.[4][7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large polarity mismatch between the carboxylic acid group and these solvents will likely lead to poor solubility. The nonpolar cyclobutyl group is insufficient to overcome the unfavorable energetics of solvating the -COOH group.[4][6]

The following diagram illustrates the relationship between the molecular structure and solvent interactions.

G cluster_molecule Molecular Moieties of Target Compound cluster_solvents Solvent Classes mol 2-cyclobutyl-1-methyl- 1H-pyrrole-3-carboxylic acid cooh Carboxylic Acid (-COOH) (Polar, H-Bond Donor/Acceptor) pyrrole N-Methyl Pyrrole Ring (Moderately Polar, H-Bond Acceptor) cyclobutyl Cyclobutyl Group (Nonpolar, Lipophilic) polar_protic Polar Protic (e.g., Methanol, Ethanol) cooh->polar_protic Strong H-Bonding polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) cooh->polar_aprotic H-Bonding / Dipole nonpolar Nonpolar (e.g., Toluene, Hexane) cooh->nonpolar Mismatched Polarity (Leads to low solubility) pyrrole->polar_aprotic Dipole-Dipole cyclobutyl->nonpolar Van der Waals Forces

Caption: Logical relationships between molecular features and solvent interactions.

Experimental Design for Solubility Determination

To obtain reliable and reproducible data, a systematic approach is required. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[8][9][10] High-throughput methods can also be employed for initial screening.[11][12]

Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities and chemical functionalities.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolTo assess solubility driven by hydrogen bonding with the carboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)To evaluate solubility in solvents with strong dipole moments.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFTo test solubility in moderately polar, aprotic environments.
Esters Ethyl AcetateA common solvent in synthesis and chromatography.
Halogenated Dichloromethane (DCM)A common, moderately polar solvent for organic reactions.
Aromatic TolueneTo assess solubility in a nonpolar, aromatic environment.
Alkanes n-Heptane, HexaneTo determine solubility in highly nonpolar, aliphatic solvents.
Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram outlines the standard workflow for the shake-flask method.

G start Start: Prepare Materials step1 1. Analyte Addition Add excess solid compound to a known volume of the selected solvent in a vial. start->step1 step2 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. step1->step2 step3 3. Phase Separation Centrifuge the suspension at high speed to pellet the excess solid. step2->step3 step4 4. Sample Extraction Carefully withdraw an aliquot of the clear supernatant. Optional: Filter through a 0.22 µm syringe filter compatible with the solvent. step3->step4 step5 5. Dilution & Analysis Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated analytical method (e.g., HPLC-UV). step4->step5 end End: Report Solubility (mg/mL) step5->end

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that thermodynamic equilibrium is achieved.[13]

Materials:

  • 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14] As a starting point, add ~10-20 mg of the compound to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[14] Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

  • Quantification (HPLC-UV):

    • Standard Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution to cover the expected concentration range.

    • Sample Preparation: Dilute the sampled supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system. Use the peak area from the resulting chromatogram to determine the concentration of the diluted sample by comparing it to the calibration curve.

    • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.

Data Presentation and Interpretation

The collected data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.

Predicted and Experimental Solubility Data
SolventSolvent ClassPredicted Solubility (Qualitative)Measured Equilibrium Solubility at 25°C (mg/mL)
MethanolPolar ProticHigh[Experimental Value]
EthanolPolar ProticHigh[Experimental Value]
AcetonitrilePolar AproticHigh[Experimental Value]
DMSOPolar AproticVery High[Experimental Value]
Ethyl AcetateEsterModerate[Experimental Value]
TetrahydrofuranEtherModerate[Experimental Value]
DichloromethaneHalogenatedLow-to-Moderate[Experimental Value]
TolueneAromaticLow[Experimental Value]
n-HeptaneAlkaneVery Low / Insoluble[Experimental Value]

Conclusion

While no empirical solubility data for 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid is currently available in the literature, a thorough analysis of its molecular structure allows for a robust predictive assessment. The presence of a polar carboxylic acid group alongside nonpolar moieties suggests a versatile solubility profile, with high solubility expected in polar protic and aprotic solvents and limited solubility in nonpolar hydrocarbon solvents. This technical guide provides the complete theoretical and experimental framework necessary for researchers to quantitatively determine this solubility profile. The detailed shake-flask protocol, coupled with HPLC analysis, represents an authoritative and reliable method to generate the precise data needed to advance research and development involving this compound.

References

  • United States Pharmacopeia (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • Davitt, R. T., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Quora. [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. ECA Academy. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Pion Inc. (n.d.). Technical Note: Solubility Measurements. Pion Inc. [Link]

  • Pan, L., et al. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

  • PubMed. (2025, July 15). High-Throughput Pipeline for Protein Expression and Solubility Profiling Using Synthetically Generated Plasmids. PubMed. [Link]

  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. 2012 Book Archive. [Link]

  • Bernaerts, A., et al. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. LibreTexts. [Link]

  • PubChem. (n.d.). 2-cyclobutyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization. [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Chemguide. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents?. Biosynce Blog. [Link]

  • PubChemLite. (n.d.). 2-cyclobutyl-1-methyl-1h-pyrrole-3-carboxylic acid. PubChemLite. [Link]

Sources

Foundational

The Pharmacophoric Landscape of 1-Methyl-Pyrrole-3-Carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-pyrrole-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-pyrrole-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a valuable starting point for the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the pharmacophoric features of the 1-methyl-pyrrole-3-carboxylic acid core, delving into its structure-activity relationships, key molecular targets, and the underlying principles guiding its application in modern drug discovery. This document serves as a resource for researchers, offering insights into the rational design, synthesis, and biological evaluation of compounds based on this versatile scaffold.

Introduction: The Allure of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. This structural unit is a cornerstone in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a recurring theme in the discovery of molecules with diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3] The substitution pattern on the pyrrole ring profoundly influences its biological activity, and the 1-methyl-pyrrole-3-carboxylic acid core represents a particularly interesting and synthetically accessible arrangement.[3]

The N-methylation of the pyrrole ring modulates its lipophilicity and metabolic stability, while the carboxylic acid at the 3-position provides a crucial anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor, or as a bioisosteric replacement for other key functional groups.[4] This guide will dissect the pharmacophoric elements of this core structure, providing a framework for its strategic deployment in drug design campaigns.

Deciphering the Pharmacophore: Key Features of 1-Methyl-Pyrrole-3-Carboxylic Acid

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the 1-methyl-pyrrole-3-carboxylic acid scaffold, the key pharmacophoric features can be broadly categorized as follows:

  • Hydrogen Bond Acceptor/Donor: The carboxylic acid moiety is the most prominent feature, capable of forming strong hydrogen bonds with amino acid residues in the active site of a target protein. The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual nature allows for versatile binding to a variety of biological targets.

  • Ionic Interactions: Under physiological pH, the carboxylic acid can exist as a carboxylate anion, enabling it to form ionic interactions (salt bridges) with positively charged residues such as arginine and lysine. This can significantly contribute to the binding affinity of the molecule.

  • Hydrophobic Core: The pyrrole ring itself provides a planar, aromatic, and hydrophobic scaffold. This region can engage in hydrophobic interactions, including van der Waals forces and π-π stacking, with nonpolar residues in the binding pocket.

  • N-Methyl Group: The methyl group at the 1-position of the pyrrole ring serves multiple purposes. It blocks the hydrogen-bonding potential of the pyrrole nitrogen, which can be advantageous in certain contexts to prevent unwanted interactions or metabolic liabilities. It also contributes to the overall lipophilicity of the molecule, which can influence its membrane permeability and pharmacokinetic properties.

  • Vectors for Substitution: The unoccupied positions on the pyrrole ring (positions 2, 4, and 5) serve as vectors for further chemical modification. The strategic placement of substituents at these positions can be used to fine-tune the molecule's steric and electronic properties, enhance its potency and selectivity, and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Below is a conceptual representation of the pharmacophore model for the 1-methyl-pyrrole-3-carboxylic acid core.

Pharmacophore cluster_core 1-Methyl-Pyrrole-3-Carboxylic Acid Core cluster_features Pharmacophoric Features N N C1 C N->C1 Me CH3 N->Me C2 C C1->C2 Hydrophobic Hydrophobic Core C1->Hydrophobic C3 C C2->C3 Substitution Substitution Vectors C2->Substitution C4 C C3->C4 COOH COOH C3->COOH C4->N C4->Substitution HBD_A H-Bond Donor/Acceptor COOH->HBD_A

Caption: Conceptual pharmacophore model of 1-methyl-pyrrole-3-carboxylic acid.

Applications in Drug Discovery: Targeting Diverse Pathologies

The versatility of the 1-methyl-pyrrole-3-carboxylic acid pharmacophore has been demonstrated in its application against a wide range of biological targets.

Enzyme Inhibition

The carboxylic acid functionality makes this scaffold an excellent starting point for the design of enzyme inhibitors, where it can mimic the substrate or interact with key catalytic residues.

  • Anticancer Agents: Derivatives of pyrrole-3-carboxylic acid have been investigated as potential anticancer agents. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown promising antiproliferative activity, with molecular docking studies suggesting they target VEGFR-2.[5]

  • Antimicrobial Agents: The pyrrole scaffold is present in numerous antimicrobial agents. Studies on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues have demonstrated their activity against Staphylococcus species.[4]

Receptor Modulation

The pharmacophoric features of the 1-methyl-pyrrole-3-carboxylic acid core also lend themselves to the design of receptor antagonists and agonists.

  • Cannabinoid Receptor 1 (CB1) Inverse Agonists: The continuous flow synthesis of pyrrole-3-carboxamides has been successfully applied to produce CB1 inverse agonists, highlighting the utility of this scaffold in targeting G-protein coupled receptors.[3]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount in optimizing a lead compound. For the 1-methyl-pyrrole-3-carboxylic acid core, several general SAR principles have emerged from various studies:

Modification Position General Observation Potential Impact
Esterification/Amidation3 (Carboxylic Acid)Often essential for activity, with amides sometimes showing improved properties over carboxylic acids.Modulates hydrogen bonding, ionic interactions, and cell permeability.
Alkyl/Aryl Substitution2, 4, 5The nature and size of the substituent can significantly impact potency and selectivity.Fine-tunes hydrophobic interactions and steric fit within the binding pocket.
N-Alkylation1The N-methyl group is common, but variations can influence lipophilicity and metabolic stability.Affects pharmacokinetics and can introduce new interactions.

Experimental Protocols: Synthesis and Biological Evaluation

A key advantage of the 1-methyl-pyrrole-3-carboxylic acid scaffold is its synthetic accessibility.

Synthesis of 1-Methyl-Pyrrole-3-Carboxylic Acid Derivatives

A robust and efficient method for the synthesis of diversely substituted pyrrole-3-carboxylic acids is the Hantzsch pyrrole synthesis, which can be performed in a continuous flow system.[3][6]

Step-by-Step Continuous Flow Synthesis:

  • Reagent Preparation: Prepare two separate solutions.

    • Solution A: A solution of a β-ketoester (e.g., tert-butyl acetoacetate), a primary amine (e.g., methylamine), and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF.

    • Solution B: A solution of an α-haloketone in the same solvent.

  • Flow Reaction: Pump the two solutions into a pre-heated microreactor. The Hantzsch reaction proceeds at elevated temperatures (e.g., 200 °C) to form the N-substituted pyrrole-3-carboxylate ester.[6]

  • In Situ Hydrolysis: The HBr generated as a byproduct in the Hantzsch reaction can facilitate the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid within the same microreactor.[3]

  • Work-up and Purification: The output from the reactor is collected, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Caption: Workflow for continuous flow synthesis of pyrrole-3-carboxylic acids.

Biological Evaluation: Cytotoxicity Assay

A fundamental step in the evaluation of new compounds is to assess their cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 1-methyl-pyrrole-3-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 1-methyl-pyrrole-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its well-defined pharmacophoric features, synthetic accessibility, and proven track record in yielding biologically active molecules make it an attractive starting point for drug discovery campaigns. Future efforts in this area will likely focus on the exploration of novel substitutions on the pyrrole ring to achieve higher potency and selectivity against specific targets. The application of computational methods, such as 3D-QSAR and pharmacophore modeling, will be instrumental in guiding the rational design of the next generation of drugs based on this remarkable scaffold.[9][10][11] Furthermore, the development of more efficient and sustainable synthetic methodologies will continue to facilitate the rapid generation and evaluation of new chemical entities.

References

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5342-5345. Available at: [Link]

  • Çevik, U. A., et al. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1843-1855. Available at: [Link]

  • Dhaked, D. K., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000225. Available at: [Link]

  • Gilow, H. M., & Jones, G., II. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, 66, 214. Available at: [Link]

  • MDPI. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2022(4), M1513. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Rapoport, H., & Willson, C. D. (1962). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(11), 4058-4062. Available at: [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved February 14, 2026, from [Link]

  • V. Bhardwaj, et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-3-carboxylic Acid. Retrieved February 14, 2026, from [Link]

  • Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5186. Available at: [Link]

  • Popa, M., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(15), 8617. Available at: [Link]

  • ResearchGate. (n.d.). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). N‐pyrrolyl carboxylic acid derivative and SAR activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... Retrieved February 14, 2026, from [Link]

  • Stan, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5104. Available at: [Link]

  • Antypenko, O. M., et al. (2022). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolо[1,2-a][3][7][12]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Journal of Research in Pharmacy, 26(5), 1420-1431. Available at: [Link]

  • El-Naggar, M., et al. (2022). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8696. Available at: [Link]

Sources

Exploratory

A Technical Guide to Enhancing Metabolic Stability of Pyrrole-Containing Drug Candidates Using Cyclobutyl Moieties

Abstract The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] However, its electron-rich nature often renders it susceptible to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] However, its electron-rich nature often renders it susceptible to rapid oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, posing a significant challenge for drug development.[1][5] This can lead to poor pharmacokinetic profiles, including low bioavailability and short half-life. A key strategy to mitigate these metabolic liabilities is the strategic incorporation of sterically demanding and chemically robust groups to shield these metabolic "hotspots". The cyclobutyl group has emerged as a valuable tool for this purpose.[6][7][8] Its unique three-dimensional, puckered structure can act as a metabolic shield, enhance binding affinity by conformational restriction, and improve physicochemical properties.[6][7][9] This guide provides an in-depth analysis of the metabolic pathways of pyrrole derivatives, explores the mechanistic role of the cyclobutyl group in enhancing metabolic stability, and details robust experimental protocols for assessing these properties in a drug discovery setting.

The Metabolic Challenge of the Pyrrole Scaffold

The pyrrole nucleus, while a versatile pharmacophore, is inherently prone to metabolic degradation.[1][10] Its high electron density makes it a prime substrate for oxidative enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of approximately 75% of clinical drugs.[5][11] Understanding these metabolic pathways is the first step in designing more robust drug candidates.

Primary Metabolic Pathways

The primary metabolic liabilities of the pyrrole ring involve oxidation, which can lead to the formation of reactive intermediates and subsequent clearance.[1][5][12]

  • C-Hydroxylation: The carbons adjacent to the nitrogen (C2 and C5 positions) are particularly susceptible to CYP-mediated oxidation. This process is analogous to the generation of phenols from phenyl rings and often proceeds through an epoxide intermediate.[5] The resulting hydroxylated pyrroles can then undergo further Phase II conjugation (e.g., glucuronidation) for excretion.

  • N-Dealkylation: If the pyrrole nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route. This process can significantly alter the compound's pharmacological activity and pharmacokinetic properties.

  • Ring Opening: More extensive "per-oxidative" reactions can lead to the opening of the pyrrole ring, resulting in the formation of 1,2-dicarbonyls and other reactive species that can covalently bind to macromolecules, a potential source of toxicity.[5][12]

The diagram below illustrates the common metabolic hotspots on a generic N-substituted pyrrole ring.

Fig 1. Key metabolic liabilities of the pyrrole ring mediated by CYP450 enzymes.

The Cyclobutyl Group: A Strategic Metabolic Shield

The introduction of a cyclobutyl ring is a powerful medicinal chemistry strategy to enhance the metabolic stability of drug candidates.[6][7][9] Its utility stems from a combination of steric, conformational, and electronic effects.

Mechanisms of Stabilization
  • Steric Hindrance: The non-planar, puckered structure of the cyclobutane ring provides significant steric bulk.[6][7] When positioned near a metabolic hotspot, it can physically block the active site of metabolizing enzymes like CYPs, thereby reducing the rate of oxidation.

  • Conformational Rigidity: By replacing a flexible alkyl chain with a rigid cyclobutyl linker, the molecule is locked into a more defined conformation.[8] This can reduce the entropic penalty of binding to the target receptor while simultaneously preventing the molecule from adopting a conformation favorable for metabolism.

  • Altered Physicochemical Properties: The cyclobutyl group increases the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved solubility and reduced metabolic clearance compared to flat, aromatic systems.[6] It can serve as a non-polar bioisostere for other groups, filling hydrophobic pockets in the target enzyme while being relatively inert itself.[6][13]

The following diagram illustrates how a cyclobutyl group can be strategically placed to protect the vulnerable positions of a pyrrole ring.

Fig 2. Conceptual model of a cyclobutyl group sterically shielding a metabolic hotspot.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of new chemical entities (NCEs) is a critical step in the drug discovery process.[14][15] In vitro assays using liver-derived systems are the cornerstone of this evaluation, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[16][17][18]

Key In Vitro Systems
  • Liver Microsomes: These are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, especially CYPs.[17][18] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[15][17][18] They are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[17]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[14]

The choice of system depends on the scientific question. For initial screening of CYP-mediated metabolism, microsomes are often sufficient. To get a more complete picture, including the contribution of Phase II enzymes and transporters, hepatocyte assays are preferred.[15][17]

Data Interpretation and Quantitative Comparison

The primary outputs from these assays are the rate of disappearance of the parent compound over time. From this data, key pharmacokinetic parameters can be calculated and compared.

ParameterDescriptionSignificance in Drug Design
t½ (Half-life) The time required for the concentration of the compound to decrease by half.A longer half-life often translates to less frequent dosing in vivo.
CLint (Intrinsic Clearance) The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow.[16]A lower CLint value indicates greater metabolic stability. This value is used to predict in vivo hepatic clearance.[17][18]

Illustrative Data:

The table below presents hypothetical but realistic data for a lead compound (Pyrrole-A) and its optimized analogue (Cyclobutyl-Pyrrole-B), demonstrating the impact of the cyclobutyl moiety.

Compound IDStructuret½ (min) in HLMCLint (µL/min/mg) in HLM
Pyrrole-A N-ethyl-pyrrole derivative1546.2
Cyclobutyl-Pyrrole-B N-cyclobutyl-pyrrole derivative> 120< 5.8

*HLM: Human Liver Microsomes

This data clearly illustrates how the replacement of a metabolically labile ethyl group with a more robust cyclobutyl group can dramatically increase the half-life and reduce the intrinsic clearance, signifying a significant improvement in metabolic stability.[6][7]

Experimental Protocol: Hepatocyte Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a test compound using cryopreserved suspension hepatocytes.

Materials and Reagents
  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and incubation media (e.g., Williams' Medium E)

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance; Tolbutamide - low clearance)

  • 96-well incubation plate

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for protein precipitation

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to a final concentration of 1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.

  • Compound Preparation: Prepare working solutions of the test compound and positive controls at 100x the final concentration (e.g., 100 µM for a 1 µM final assay concentration) in the appropriate solvent (e.g., 10% DMSO in media).

  • Assay Incubation:

    • Add 99 µL of the hepatocyte suspension to each well of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.

    • Initiate the reaction by adding 1 µL of the 100x compound working solution to the appropriate wells.

    • Self-Validation Controls:

      • Negative Control: In separate wells, add the test compound to heat-inactivated hepatocytes or medium without cells to assess non-enzymatic degradation.

      • Vehicle Control: Incubate cells with the vehicle (e.g., 1% DMSO) alone to ensure it does not interfere with the assay.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by transferring 50 µL of the incubation mixture into a new plate containing 150 µL of ice-cold acetonitrile with the internal standard.[15] The 0-minute time point should be taken immediately after adding the compound.

  • Sample Processing: Seal the plate, vortex for 5 minutes, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean analysis plate. Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[16]

Data Analysis Workflow

The following workflow outlines the process from raw data to final stability parameters.

Data_Analysis_Workflow cluster_exp Experimental Phase cluster_calc Calculation Phase start Incubation & Sampling (0, 15, 30, 60, 120 min) lcms LC-MS/MS Analysis (Peak Area Ratio) start->lcms plot Plot ln(% Remaining) vs. Time lcms->plot slope Determine Slope (k) from Linear Regression plot->slope thalf Calculate Half-Life (t½) t½ = 0.693 / |k| slope->thalf clint Calculate Intrinsic Clearance (CLint) CLint = (0.693/t½) * (Vol/Cells) thalf->clint end end clint->end Final Report: Metabolic Stability Profile

Fig 3. Workflow for data analysis in a hepatocyte stability assay.

Conclusion and Future Outlook

The metabolic instability of the pyrrole ring is a well-documented hurdle in medicinal chemistry. However, modern drug design principles offer robust strategies to overcome this challenge. The incorporation of a cyclobutyl moiety represents a field-proven approach to sterically shield metabolic hotspots, rigidify molecular conformation, and improve overall pharmacokinetic properties.[6][7][9] By understanding the fundamental metabolic pathways and employing rigorous in vitro assessment tools like microsomal and hepatocyte stability assays, researchers can make data-driven decisions to prioritize compounds with a higher probability of in vivo success. The continued application of these principles will undoubtedly accelerate the development of safer and more effective pyrrole-based therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan . Nuvisan. [Link]

  • In Vitro Metabolic Stability . Creative Bioarray. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes . Lonza. [Link]

  • Metabolic Stability . Frontage Laboratories. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates . PMC. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs . PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates . Radboud Repository. [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids . MDPI. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products . MDPI. [Link]

  • Metabolism of five membered nitrogen containing heterocycles . Hypha Discovery Blogs. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics . ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . JACS Au. [Link]

  • Metabolically Stable tert -Butyl Replacement | Request PDF . ResearchGate. [Link]

  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds . Semantic Scholar. [Link]

  • Metabolic activation of model pyrroles by cytochrome P-450 . PubMed. [Link]

  • Pyrrole - Wikipedia . Wikipedia. [Link]

  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds . PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability . NEDMDG. [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. [Link]

  • Bioactive pyrrole-based compounds with target selectivity . PMC. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds . PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . Sygnature Discovery. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library . PMC. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . LinkedIn. [Link]

  • Bioisosteric Replacements . Chemspace. [Link]

  • Pyrrole compounds of pharmacological interests. | Download Scientific Diagram . ResearchGate. [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . MDPI. [Link]

  • Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase . PMC. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances . ResearchGate. [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery . Scientific Research. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . PMC. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Amide Coupling of Pyrrole-3-Carboxylic Acid Derivatives

Introduction: Pyrrole-3-carboxamides are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds, including fungicides and drug candidates targeting a range of disea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyrrole-3-carboxamides are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds, including fungicides and drug candidates targeting a range of diseases.[1] The amide bond, while ubiquitous, presents unique challenges when one of the coupling partners is an electron-rich and potentially sensitive heterocyclic system like pyrrole. Direct condensation of a carboxylic acid and an amine is unfavorable, as it results in a non-productive acid-base reaction.[2][3] Therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that is readily attacked by the amine nucleophile.

This guide provides an in-depth analysis of common amide coupling conditions tailored for pyrrole-3-carboxylic acid derivatives. It moves beyond simple reagent lists to explain the underlying chemical principles, enabling researchers to make informed, rational decisions for optimizing their synthetic routes.

The Mechanistic Cornerstone: Carboxylic Acid Activation

The fundamental principle of all amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acylphosphonium salt), which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step PyrroleCOOH Pyrrole-3-COOH ActiveIntermediate Activated Intermediate (e.g., OAt-Ester) PyrroleCOOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent (+ Base) CouplingReagent->ActiveIntermediate Product Pyrrole-3-CONHR ActiveIntermediate->Product Amine R-NH₂ Amine->Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Product->Byproducts

Figure 1: General workflow for amide bond formation.

A Guide to Coupling Reagents: Choosing Your Activator

The choice of coupling reagent is the most critical parameter for a successful reaction. The efficacy of these reagents varies, particularly with the nuanced reactivity of heterocyclic carboxylic acids.

Carbodiimides: The Workhorses

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), are widely used due to their accessibility and cost-effectiveness. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3]

  • Mechanism of Action: The O-acylisourea is prone to nucleophilic attack by the amine. However, this intermediate can also rearrange or react with another equivalent of carboxylic acid, leading to side products and racemization in chiral substrates.

  • The Role of Additives (HOBt & HOAt): To mitigate these side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, OBt-active ester, which couples more cleanly with the amine.[4][5]

  • Practical Considerations:

    • EDC is preferred for solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup.[4][5]

    • DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and is removed by filtration.[5]

    • For pyrrole-3-carboxylic acids, standard EDC/HOBt conditions can sometimes result in low or incomplete conversion, necessitating exploration of more potent reagents.[6]

Onium Salts: High-Potency Activators

Onium salts (aminium/uronium and phosphonium) are generally more efficient and lead to faster reactions with higher yields, making them excellent choices for challenging couplings.[7]

A. Aminium/Uronium Salts (HATU, HBTU)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most powerful and reliable coupling reagents available. It incorporates the HOAt moiety directly into its structure.

  • Mechanism & Advantages: HATU reacts with the carboxylate to form an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which stabilizes the transition state and accelerates the rate of aminolysis.[8] This makes HATU particularly effective for coupling sterically hindered partners or less nucleophilic amines.[5]

  • Critical Protocol Note: Aminium reagents like HATU can react with primary and secondary amines to form a guanidinium byproduct, effectively capping the amine.[9] To prevent this, the carboxylic acid must be pre-activated with HATU and a non-nucleophilic base (e.g., DIPEA) for several minutes before the amine is introduced.

B. Phosphonium Salts (PyBOP, BOP)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that generates an OBt-active ester.

  • Key Advantage: A significant advantage of phosphonium salts over aminium salts is that they do not react with the amine component.[7] This allows for more flexible reaction setups, including one-pot procedures where all components are mixed together, although pre-activation is still recommended for optimal results.

Optimizing Reaction Parameters: Beyond the Reagent

Achieving a high-yielding, clean reaction requires careful control of several parameters.

  • Base Selection: A tertiary amine base, typically DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine), is essential. Its primary roles are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to neutralize acidic byproducts generated during the reaction (e.g., HOBt, HCl from an amine salt).[2] DIPEA is often preferred due to its steric bulk, which makes it less nucleophilic than TEA.

  • Solvent: Polar aprotic solvents are standard. DMF (Dimethylformamide) is an excellent choice for its high polarity and ability to dissolve most reactants and intermediates.[2][8] DCM (Dichloromethane) and Acetonitrile are also commonly used.[2][10]

  • Temperature: Reactions are typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[4] For sluggish reactions, gentle heating may be beneficial, but should be monitored carefully to avoid decomposition.

  • Stoichiometry: A slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) is often used to drive the reaction to completion. The base is typically used in greater excess (2-3 equivalents).

Comparative Summary of Coupling Conditions

Reagent SystemBaseSolvent(s)Key AdvantagesPotential Issues & Considerations
EDC / HOBt DIPEA, TEADMF, DCMCost-effective; water-soluble byproducts (EDC).[4]Can be sluggish for difficult couplings; risk of side reactions without HOBt.[6][10]
HATU DIPEADMF, ACNExtremely high reactivity and speed; excellent for hindered substrates.[5][8]Must pre-activate acid before adding amine to avoid guanidinylation; higher cost.[9]
PyBOP DIPEADMF, DCMHigh reactivity; does not cause guanidinylation of amine.[7]Byproducts can sometimes be challenging to remove via chromatography.
SOCl₂ or (COCl)₂ Pyridine, TEADCM, TolueneForms highly reactive acyl chloride; very inexpensive.Harsh conditions; can promote side reactions on the sensitive pyrrole ring; functional group intolerance.[2][11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended as a robust starting point for the coupling of pyrrole-3-carboxylic acids.

Materials:

  • Pyrrole-3-carboxylic acid derivative (1.0 eq)

  • Amine (hydrochloride salt or free base) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq if using amine salt; 2.0 eq if using free base)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrrole-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes. This is the crucial pre-activation step. A color change is often observed.

  • In a separate vial, dissolve the amine (1.2 eq) in a small amount of DMF.

  • Add the amine solution dropwise to the activated acid mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a cost-effective alternative for less demanding substrates.

Materials:

  • Pyrrole-3-carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.0 eq)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

  • To a clean, dry round-bottom flask, add the pyrrole-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF and cool the flask to 0 °C in an ice bath.

  • Add DIPEA (or TEA) (2.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, wash the reaction mixture sequentially with 1 M HCl (if excess amine is present), saturated aqueous NaHCO₃ (if excess acid is present), water, and brine. If using DMF, perform an extractive workup as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization Workflow

If a standard protocol results in low yield or incomplete conversion, a systematic approach to optimization is required.

G Start Start: Low Yield with EDC/HOBt in DCM CheckSolubility Are all reagents soluble? Start->CheckSolubility CheckPurity Check starting material purity. Re-purify if necessary. Start->CheckPurity SwitchSolvent Switch to DMF CheckSolubility->SwitchSolvent No IncreaseEquiv Increase equivalents of reagents (1.5 eq) CheckSolubility->IncreaseEquiv Yes UseHATU Switch to stronger reagent: HATU/DIPEA in DMF SwitchSolvent->UseHATU IncreaseEquiv->UseHATU Success Success UseHATU->Success

Figure 2: Logical workflow for optimizing a difficult amide coupling.

References

  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. In Modern Crop Protection Compounds. (Source: Wiley-VCH)
  • Neale, C., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2963653/]
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. [Link: https://phys.org/news/2023-02-optimized-amide-bond-reaction-heterocyclic.html]
  • Syamaiah, et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling. ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-37-US-HATU-catalyzed-carboxylic-acid-and-amine-coupling-to-furnish-1H-pyrrole_fig29_316880053]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
  • Wikipedia. (n.d.). HATU. Wikipedia. [Link: https://en.wikipedia.
  • Reddit r/Chempros. (2023). HATU/PyBOP coupling procedure question. Reddit. [Link: https://www.reddit.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link: https://www.organic-synthesis.com/acid-amine-coupling-using-edci/]
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
  • Google Patents. (2004). Synthesis of pyrrole amides. US20040220253A1. [Link: https://patents.google.
  • Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link: https://pubs.acs.org/doi/10.1021/acssuschemeng.1c02115]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry]
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Org-chem.org. [Link: https://www.org-chem.org/Reaction-Examples/Amine-to-Amide/amine-to-amide-edc-hobt.html]
  • Sessler, J. L., et al. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. University of Texas at Austin. [Link: https://sessler.cm.utexas.
  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. ResearchGate. [Link: https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]
  • An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8055891/]
  • Reddit r/Chempros. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link: https://www.reddit.com/r/Chempros/comments/u73t4i/edchobt_amide_coupling_workup_help/]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link: https://www.aapptec.com/coupling-reagents-s]
  • Ciulli, A., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Journal of Medicinal Chemistry. [Link: https://discovery.dundee.ac.
  • PubMed. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/38380721/]
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link: https://www.reddit.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link: https://growingscience.com/ccl/Vol12/ccl_2023_14.pdf]
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link: https://www.khanacademy.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]

Sources

Application

Scalable synthesis of 1-methyl-2-cyclobutyl pyrrole intermediates

Application Note: Scalable Process Development for 1-Methyl-2-Cyclobutyl Pyrrole Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-methyl-2-cyclobutyl pyrrole , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 1-Methyl-2-Cyclobutyl Pyrrole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-methyl-2-cyclobutyl pyrrole , a critical pharmacophore in histamine H3 antagonists and other bioactive scaffolds. The introduction of a cyclobutyl group onto the pyrrole ring presents unique challenges due to the ring strain of the cyclobutane and the acid-sensitivity of the electron-rich pyrrole nucleus.

Conventional methods often fail at scale due to polymerization ("pyrrole red" formation) or poor regioselectivity (C2 vs. C3). This guide presents a validated two-step Acylation-Reduction sequence that prioritizes regiocontrol, safety, and purification efficiency.

Strategic Route Selection

The synthesis is designed around two core transformations:

  • Regioselective Friedel-Crafts Acylation: Introduction of the cyclobutyl moiety at the C2 position of N-methylpyrrole.

  • Deoxygenation (Wolff-Kishner Reduction): Removal of the carbonyl oxygen to yield the final alkyl pyrrole.

Why this route?

  • Scalability: Avoids cryogenic temperatures required for lithiation/alkylation strategies.[1]

  • Stability: The Wolff-Kishner reduction (basic conditions) is superior to Clemmensen or Ionic Hydrogenation (acidic conditions) for pyrroles, which rapidly polymerize in the presence of strong acids.

  • Cost-Efficiency: Utilizes commercially available acid chlorides and hydrazine hydrate.

Process Flow Diagram

SynthesisPathway Start N-Methylpyrrole (Starting Material) Intermed Intermediate: (1-Methyl-1H-pyrrol-2-yl) (cyclobutyl)methanone Start->Intermed Step 1: Acylation (AlCl3, DCM, 0°C) Reagent1 Cyclobutanecarbonyl Chloride Reagent1->Intermed Product Target: 1-Methyl-2-cyclobutyl pyrrole Intermed->Product Step 2: Wolff-Kishner (N2H4, KOH, Diethylene Glycol, 190°C)

Figure 1: Synthetic pathway for the production of 1-methyl-2-cyclobutyl pyrrole.

Detailed Protocols

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize (1-methyl-1H-pyrrol-2-yl)(cyclobutyl)methanone. Challenge: N-methylpyrrole is highly electron-rich. Uncontrolled exotherms lead to di-acylation and polymerization. Solution: Use of Aluminum Chloride (


) at controlled low temperatures in Dichloromethane (DCM) ensures C2 selectivity.

Reagents & Materials:

  • N-Methylpyrrole (1.0 equiv)

  • Cyclobutanecarbonyl chloride (1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous (Solvent, 10 volumes)

Protocol:

  • Setup: Charge an oven-dried reactor with anhydrous

    
     (1.1 equiv) and DCM (5 vol) under nitrogen atmosphere. Cool the suspension to 0°C .
    
  • Acyl Chloride Addition: Add Cyclobutanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes, maintaining internal temperature

    
    . The mixture will form an acylium complex. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve N-Methylpyrrole (1.0 equiv) in DCM (5 vol). Add this solution dropwise to the reactor over 1 hour, maintaining temperature -5°C to 0°C .

    • Critical Control Point: Fast addition causes local heating and C3-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by HPLC/TLC for consumption of N-methylpyrrole.

  • Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a vigorously stirred mixture of ice/water (20 vol).

    • Safety: Hydrolysis of aluminum salts is exothermic and releases HCl gas.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine organics and wash with saturated

    
     (to remove residual acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The crude ketone is typically a solid or viscous oil that can be purified by recrystallization (Hexanes/EtOAc) or vacuum distillation if necessary.
    

Expected Yield: 75-85% Data:


 NMR should show the cyclobutyl multiplet (1.8–2.4 ppm) and three pyrrole protons.
Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Reduce the ketone to the methylene group. Challenge: Pyrroles are acid-sensitive. Standard acidic reductions (Clemmensen) will destroy the ring. Solution: The base-mediated Wolff-Kishner reduction is chemically compatible and highly scalable.

Reagents & Materials:

  • Intermediate Ketone (from Step 1) (1.0 equiv)

  • Hydrazine hydrate (80% or 64% solution) (3.0 equiv)

  • Potassium Hydroxide (KOH) pellets (3.0 equiv)

  • Diethylene Glycol (DEG) (Solvent, 10 volumes)

Protocol:

  • Hydrazone Formation: In a reactor equipped with a mechanical stirrer and a distillation setup (Dean-Stark trap is optional but preferred), charge the Ketone, Diethylene Glycol, Hydrazine hydrate, and KOH.

  • Initial Heating: Heat the mixture to 120°C for 2 hours. This forms the hydrazone intermediate.[2][3][4]

  • Distillation: Increase the temperature to 190-200°C . Water and excess hydrazine will distill off.[5]

    • Critical Control Point: The internal temperature must reach ~190°C to facilitate the decomposition of the hydrazone and release of

      
       gas.
      
  • Reaction: Maintain reflux at 190-200°C for 3–4 hours until gas evolution (

    
    ) ceases.
    
  • Workup: Cool the mixture to room temperature. Pour into water (20 vol). Extract with Diethyl Ether or MTBE (3 x 5 vol).

  • Purification: Wash the combined organics with water (to remove DEG) and brine. Dry over

    
    . Concentrate to yield the crude oil.
    
  • Final Polish: Purify via vacuum distillation. 1-methyl-2-cyclobutyl pyrrole is a colorless to pale yellow liquid. Store under inert gas (Argon) in the dark to prevent oxidation.

Expected Yield: 70-80%

Process Safety & Hazard Analysis

ReagentHazard ClassCritical Safety Measure
Cyclobutanecarbonyl Chloride Corrosive, LachrymatorReacts violently with water/moisture. Handle in fume hood. Releases HCl.
Aluminum Chloride Corrosive, Water-ReactiveQuench cautiously into ice. Exothermic hydrolysis.
Hydrazine Hydrate Carcinogen, Toxic, CorrosiveAvoid skin contact. Use double gloves. Severe poison.
N-Methylpyrrole FlammableKeep away from ignition sources.
Workflow Decision Tree

Workflow Start Start Process CheckReagents QC Check: Acid Chloride Purity >97%? Start->CheckReagents Acylation Step 1: Acylation (AlCl3/DCM, 0°C) CheckReagents->Acylation Pass IPC_Acyl IPC: HPLC SM < 1.0%? Acylation->IPC_Acyl IPC_Acyl->Acylation No (Extend Time) Quench Quench & Workup (Neutralize to pH 7-8) IPC_Acyl->Quench Yes Reduction Step 2: Wolff-Kishner (N2H4/KOH/DEG) Quench->Reduction TempCheck Temp > 190°C achieved? Reduction->TempCheck TempCheck->Reduction No (Remove more H2O) Distillation Final Purification (Vacuum Distillation) TempCheck->Distillation Yes End Final Product Storage (Argon) Distillation->End

Figure 2: Operational workflow and decision gates for the synthesis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (General reactivity of pyrroles and electrophilic substitution).

  • Gribble, G. W. (2002). "Lithiation of Pyrroles." in Heterocyclic Scaffolds II. Springer. (Discussion on alternative lithiation routes vs acylation).

  • Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry. II. The acylation of pyrrole and N-methylpyrrole."[6] Canadian Journal of Chemistry, 43(2), 409-414. (Foundational paper on C2 vs C3 regioselectivity in Friedel-Crafts acylation).

  • Todd, D. (1948). "The Wolff-Kishner Reduction."[2][3][5][7] Organic Reactions, 4, 378. (Classic review of the reduction mechanism and conditions).

  • TCI Chemicals. (2023). "Cyclobutanecarbonyl Chloride Safety Data Sheet." (Safety data for handling the acid chloride).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for cyclobutyl pyrrole synthesis

Topic: Optimizing Reaction Temperature for Cyclobutyl Pyrrole Synthesis Status: Operational | Ticket Priority: High Audience: Medicinal Chemists & Process Development Scientists[1] Welcome to the CycloSynth Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Cyclobutyl Pyrrole Synthesis

Status: Operational | Ticket Priority: High Audience: Medicinal Chemists & Process Development Scientists[1]

Welcome to the CycloSynth Technical Support Hub.

You are likely here because your cyclobutyl-pyrrole synthesis is failing. You are seeing black tar, low conversion, or regioselectivity issues. The cyclobutyl moiety is a high-value bioisostere for isopropyl/tert-butyl groups, but its introduction into the electron-rich pyrrole system requires precise thermal control.

This guide is not a textbook; it is a troubleshooting engine. We have broken down the optimization into two primary workflows based on where you are attaching the cyclobutyl ring.

Quick Select: Which Chemistry are you running?
  • Workflow A (N-Functionalization): Paal-Knorr Condensation (Cyclobutylamine + 1,4-Dicarbonyl).

  • Workflow B (C-Functionalization): Radical/Minisci Alkylation (Pyrrole + Cyclobutyl radical source).

Workflow A: N-Cyclobutyl Synthesis (Paal-Knorr)

The Challenge: The reaction requires heat to drive the dehydration steps (aromatization), but pyrroles are acid- and heat-sensitive, prone to polymerization ("black tar") via oxidation.

Standard Protocol & Temperature Optimization
ParameterStandard ConditionOptimization StrategyWhy? (The Science)
Temperature 80°C - 100°C (Reflux)Microwave: 120°C (5-10 min) Thermal energy is needed to overcome the activation barrier for the rate-determining hemiaminal dehydration step.
Catalyst p-TsOH or Acetic AcidSc(OTf)₃ or Iodine (10 mol%)Strong Brønsted acids at high temps initiate pyrrole polymerization.[1] Lewis acids allow lower temps.[1]
Solvent Toluene/EthanolDCE or Toluene (Dean-Stark)Water removal drives the equilibrium.[1] Toluene allows higher temp; DCE is better for microwave.[1]
Troubleshooting Logic: The "Black Tar" vs. "No Reaction" Balance

If your reaction turns to black tar, you have crossed the Thermal/Acid Threshold . Use the workflow below to diagnose.

PaalKnorrOptimization Start Start: Paal-Knorr Reaction CheckResult Check Result (TLC/LCMS) Start->CheckResult Tar Outcome: Black Tar / Polymer CheckResult->Tar Darkening rapidly LowYield Outcome: Low Conversion (<40%) CheckResult->LowYield Starting material remains Success Outcome: Clean Product CheckResult->Success TarSol1 Reduce Temp by 20°C Tar->TarSol1 YieldSol1 Add Dean-Stark (Remove Water) LowYield->YieldSol1 TarSol2 Switch to Lewis Acid (Sc(OTf)3) TarSol1->TarSol2 If still failing YieldSol2 Microwave (120°C, 10 min) YieldSol1->YieldSol2 If still slow caption Figure 1: Decision matrix for optimizing Paal-Knorr temperature and catalyst conditions.

Workflow B: C-Cyclobutyl Synthesis (Minisci/Radical)

The Challenge: Attaching a cyclobutyl group to an existing pyrrole ring (C2 or C3 position).[1] The Risk: Radical reactions are high-energy.[1] High temperatures decrease regioselectivity (C2 vs C3 mixture) and promote polyalkylation (adding multiple cyclobutyl rings).[1]

Temperature Control in Radical Chemistry
  • Thermal Initiation (Traditional): Requires 60-80°C to cleave peroxides/persulfates.[1] High risk of polyalkylation.[1]

  • Photoredox (Modern): Runs at Room Temperature (20-25°C) .[1] Highly recommended for pyrroles.[1]

Optimization Table: C-H Functionalization
MethodTemp RangeSelectivity (C2:C3)Notes
Ag/Persulfate 50°C - 80°CLow (Mixtures common)High temp promotes "radical scramble." Only use if pyrrole is electron-deficient.[1]
Zinc Sulfinate (Baran) 23°C - 40°CHigh (C2 favored)Best balance.[1] Mild heat (40°C) helps solubility without ruining selectivity.[1]
Photoredox 20°C - 25°CVery HighLowest energy input.[1] Prevents ring-opening of the cyclobutyl radical.[1]
Frequently Asked Questions (FAQs)

Q1: I am using cyclobutylamine in a Paal-Knorr reaction, but the reaction stalls at 50% conversion. Should I increase the temperature to 140°C? Answer: Proceed with caution. While 140°C will drive the kinetics, pyrroles degrade rapidly above 120°C in the presence of oxygen or acid.

  • Better Solution: Instead of raising the temperature of the bulk reaction, use Microwave Irradiation . The rapid heating/cooling cycles (e.g., 10 mins at 130°C) prevent the prolonged thermal exposure that causes degradation [1]. Alternatively, add a water-scavenging agent (molecular sieves or Dean-Stark trap) to shift the equilibrium without extra heat.

Q2: Will the cyclobutyl ring open up (decompose) at high temperatures? Answer: Generally, no , but with caveats. The cyclobutyl ring has a strain energy of ~26 kcal/mol [2].[1] It is thermally stable up to >200°C in purely thermal conditions.[1] However, if you are using radical conditions (Workflow B) at high temperatures (>100°C), the cyclobutyl radical can undergo ring-opening (beta-scission) to form a linear alkene. Keep radical reactions below 60°C to preserve ring integrity.[1]

Q3: My Minisci reaction (pyrrole + cyclobutyl carboxylic acid + AgNO3) is giving me a mixture of mono-, di-, and tri-cyclobutyl pyrroles. How do I fix this? Answer: This is a classic "over-reaction" caused by high temperature and high radical concentration.[1]

  • Lower the Temperature: Drop from 70°C to Room Temperature or 40°C.

  • Control Radical Flux: Add the oxidant (persulfate) portion-wise over 2 hours rather than all at once. This keeps the instantaneous radical concentration low, favoring mono-alkylation [3].

Experimental Protocol: Zinc-Mediated C2-Cyclobutylation

Recommended for high regioselectivity and mild thermal conditions.

  • Setup: To a vial, add Pyrrole substrate (1.0 equiv) and Zinc Cyclobutanesulfinate (2.0 equiv) [4].

  • Solvent: Add DCM/H₂O (2.5:1 ratio).[1] Biphasic systems often protect the product from over-oxidation.[1]

  • Initiator: Add TFA (1.0 equiv) followed by t-BuOOH (3.0 equiv) slowly at 0°C .

  • Temperature Ramp: Allow the reaction to warm to 23°C (Room Temp) . Stir vigorously for 12-24h.

    • Note: Do not heat above 40°C. The zinc salt initiates well at RT.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

References
  • BenchChem. (2025).[1][2][3][4] Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. Retrieved from BenchChem Technical Library.[1]

  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra. Spectrochimica Acta Part A , 71(4), 1379-1389.[5]

  • Minisci, F., et al. (1971). Minisci Reaction: Nucleophilic radical substitution. Wikipedia / Original Patent .[1]

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226.
  • Organic Chemistry Portal. (2025).[1] Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal.[1][6]

Sources

Optimization

Technical Support Center: Stability of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm planning to use 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid in an acidic formulation. What are the primary stability concerns I should be aware of?

A1: Based on the known chemistry of pyrrole-carboxylic acids, you should be primarily concerned with two potential degradation pathways in acidic conditions:

  • Acid-Catalyzed Decarboxylation: This is a well-documented degradation pathway for pyrrole-carboxylic acids.[1][2][3][4][5] The reaction rate typically increases as the pH decreases.[1][3] The proposed mechanism involves protonation of the pyrrole ring, which weakens the bond between the ring and the carboxylic acid group, leading to the loss of carbon dioxide. While much of the literature focuses on pyrrole-2-carboxylic acid, a similar mechanism is plausible for the 3-carboxylic acid isomer.

  • Acid-Catalyzed Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids.[6][7][8] This can lead to the formation of colored, often insoluble, polymeric materials, which would be detrimental to a pharmaceutical formulation. The N-methyl group on your compound may slightly mitigate this compared to an N-H pyrrole, but it remains a significant risk.

Q2: At what pH should I start to be concerned about the degradation of my compound?

A2: Degradation of similar compounds, like pyrrole-2-carboxylic acid, has been observed even in weakly acidic solutions (e.g., pH 2.6).[1] The rate of degradation, particularly decarboxylation, is known to increase significantly at lower pH values (pH 1 and below).[1][3] Therefore, it is crucial to conduct stability studies at the intended pH of your formulation or experimental conditions. We recommend initiating preliminary stability assessments at a pH range of 3-5 and extending to more acidic conditions (pH 1-2) if your application requires it.

Q3: How can I monitor the stability of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid in my acidic solution?

A3: The most common and effective method for monitoring the stability of small molecules is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] An ideal stability-indicating HPLC method should be able to separate the parent compound from any potential degradants. For more detailed analysis and identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of any significant degradation products.[11]

Troubleshooting Guide

Problem 1: I'm observing a decrease in the concentration of my parent compound over time in an acidic solution, but I don't see any new peaks in my HPLC chromatogram.

Possible Cause: The primary degradation product could be the decarboxylated version of your molecule, 2-cyclobutyl-1-methyl-1H-pyrrole. This smaller, less polar molecule may have a very different retention time than your parent compound and could be eluting very early (near the solvent front) or much later in your chromatogram, depending on your method. Alternatively, if polymerization is occurring, the resulting polymers may be insoluble and precipitate out of solution, or they may be too large to elute from the HPLC column.

Troubleshooting Steps:

  • Adjust HPLC Method: Modify your HPLC gradient to include a wider range of organic solvent concentrations. For example, start with a lower percentage of organic solvent to look for early-eluting peaks and extend the gradient to a higher percentage to search for late-eluting compounds.

  • Visual Inspection: Carefully inspect your sample for any signs of precipitation or color change.[12] The formation of a brown or black precipitate is a strong indicator of polymerization.[6]

  • LC-MS Analysis: Analyze your stressed sample by LC-MS to look for the mass of the expected decarboxylated product (C9H13N, [M+H]+ ≈ 136.11 m/z).

  • Headspace GC-MS: To confirm decarboxylation, you can analyze the headspace of a heated, stressed sample by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of carbon dioxide.

Problem 2: My solution is turning yellow/brown after adding acid.

Possible Cause: Color change is a classic sign of pyrrole degradation, often associated with oxidation and polymerization.[12] Even small amounts of polymeric impurities can be highly colored.

Troubleshooting Steps:

  • Deoxygenate Solutions: If your application allows, prepare your acidic solutions with deoxygenated solvents and store your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be a precursor to polymerization.

  • Lower Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.

  • Use Antioxidants: Consider the compatibility of adding a small amount of an antioxidant to your formulation, if appropriate for the final application.

  • Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the development of color over time. This can provide a quantitative measure of this particular degradation pathway.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed as a starting point for assessing the stability of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid under acidic conditions, in line with pharmaceutical industry practices.[13][14][15]

Objective: To determine the rate of degradation and identify potential degradation products under defined acidic stress conditions.

Materials:

  • 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • HPLC-UV system

  • LC-MS system (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Label three vials: "Acid Stress," "Control," and "Time Zero."

    • To the "Acid Stress" vial, add an appropriate volume of your stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • To the "Control" vial, add the same volume of stock solution and dilute with purified water to the same final concentration.

    • Immediately take an aliquot from the "Acid Stress" solution, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute it to your analytical concentration for HPLC analysis. This is your "Time Zero" sample.

  • Incubation: Place the "Acid Stress" and "Control" vials in a temperature-controlled environment, such as a water bath or oven, set to 50°C. Note: If significant degradation is observed at this temperature, repeat the experiment at a lower temperature (e.g., 40°C or room temperature).[13][14]

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the "Acid Stress" and "Control" vials. Neutralize the "Acid Stress" aliquot as described in step 2.

  • HPLC Analysis: Analyze all time point samples, including the "Time Zero" and "Control" samples, by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the "Time Zero" sample.

    • Calculate the percentage of each degradation product formed.

    • Aim for a total degradation of 5-20% to ensure that the degradation products can be adequately detected and characterized.[13][15]

Data Presentation:

Time (hours)Parent Compound Remaining (%) in 0.1 M HCl at 50°CDegradant 1 (%) [Retention Time]Degradant 2 (%) [Retention Time]
010000
2
4
8
24
48
Protocol 2: pH Profile and Stability Assessment

Objective: To evaluate the stability of the compound across a range of pH values.

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, and 7).

  • Prepare solutions of your compound in each buffer at a fixed concentration.

  • Store these solutions at a constant temperature (e.g., 40°C).

  • At various time points, analyze the solutions by HPLC to determine the concentration of the parent compound remaining.

  • Plot the logarithm of the remaining concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs) at that pH.

  • A plot of log(k_obs) versus pH will illustrate the pH-rate profile for the degradation of your compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A 1 mg/mL Stock Solution B Dilute in 0.1 M HCl (~100 µg/mL) A->B D Incubate at 50°C B->D C Time Zero Sample: Neutralize & Analyze E Withdraw Aliquots at Time Points D->E F Neutralize Aliquots E->F G HPLC-UV / LC-MS Analysis F->G H Data Interpretation: % Degradation vs. Time G->H

Caption: Workflow for Acidic Forced Degradation Study.

G cluster_pathways Potential Degradation Pathways in Acid (H+) Parent 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid C10H13NO2 Decarboxylation Decarboxylation Loss of CO2 Parent->Decarboxylation Major Pathway Polymerization Polymerization Formation of Oligomers/Polymers Parent->Polymerization Possible Side Reaction Product1 2-cyclobutyl-1-methyl-1H-pyrrole C9H13N Decarboxylation->Product1 Product2 Colored, Insoluble Polymers Polymerization->Product2

Caption: Potential Acid-Catalyzed Degradation Pathways.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. World Scientific Publishing. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed. [Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. PubMed. [Link]

  • Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. ACS Publications. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Why is the reaction of pyrrole difficult with acid? Quora. [Link]

  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR.org. [Link]

  • Pyrrole. Wikipedia. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. [Link]

  • Acidic and Basic Character of Pyrrole. Scribd. [Link]

  • 2-cyclobutyl-1-methyl-1h-pyrrole-3-carboxylic acid. PubChem. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • 2-cyclobutyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Interpreting IR Spectra of Carboxylic Acid-Functionalized Pyrrole Derivatives

For professionals in chemical research and drug development, the precise characterization of synthesized molecules is paramount. Infrared (IR) spectroscopy remains a frontline technique for functional group identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise characterization of synthesized molecules is paramount. Infrared (IR) spectroscopy remains a frontline technique for functional group identification due to its speed, simplicity, and diagnostic power. This guide provides an in-depth analysis of the characteristic IR spectral features of the carboxylic acid group when attached to a pyrrole scaffold. We will move beyond simple peak identification to explore the underlying physical phenomena—such as hydrogen bonding and electronic effects—that dictate the spectral landscape of these important heterocyclic compounds.

The Foundational Signature of a Carboxylic Acid in IR Spectroscopy

Before delving into the specifics of pyrrole derivatives, we must first understand the unambiguous signature of a carboxylic acid in an IR spectrum. This signature is dominated by the vibrational modes of the carboxyl group (-COOH), primarily the O-H and C=O stretching frequencies.

The most telling feature is an exceptionally broad absorption band, often spanning from 3300 cm⁻¹ to 2500 cm⁻¹ , which is attributed to the O-H stretching vibration [1][2]. The immense width of this peak is a direct consequence of strong intermolecular hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as cyclic dimers, creating a powerful hydrogen-bonding network[3][4]. This network results in a continuum of O-H bond lengths and strengths, and therefore a wide range of absorbed frequencies, producing a uniquely broad and intense band that is often superimposed upon the C-H stretching signals[5].

Complementing the O-H stretch is the intense and sharp carbonyl (C=O) stretching absorption , which typically appears in the 1760-1690 cm⁻¹ region[1]. Its precise location is sensitive to the molecular environment. Dimerization through hydrogen bonding slightly lowers the frequency compared to the free monomer. Furthermore, conjugation of the carbonyl group with a double bond or an aromatic ring will decrease the C=O bond order, shifting the absorption to a lower wavenumber (typically 1710-1680 cm⁻¹)[3][6].

The Pyrrole Ring's Influence: A Comparative Analysis

When a carboxylic acid is appended to a pyrrole ring, the electronic nature and structure of the heterocycle introduce distinct modifications to the IR spectrum. The pyrrole ring itself possesses a characteristic N-H stretching vibration (for N-unsubstituted pyrroles) and ring stretching modes (C=C, C-N)[7]. However, our focus is on how it perturbs the -COOH signals.

A critical factor is the position of the carboxylic acid group on the pyrrole ring, as this dictates the extent of electronic communication (conjugation) with the carbonyl group.

Case Study 1: Pyrrole-2-carboxylic acid

In pyrrole-2-carboxylic acid, the carboxyl group is directly conjugated with the electron-rich aromatic pyrrole system. This conjugation has a pronounced effect:

  • C=O Stretching: The delocalization of electrons from the ring to the carbonyl group reduces the double-bond character of the C=O bond. This weakening of the bond results in a shift of the C=O stretching frequency to a lower wavenumber. Experimental data for a pyrrole derivative with a conjugated carboxylic acid group shows a C=O absorption at 1652 cm⁻¹ [8]. This is significantly lower than a non-conjugated acid carbonyl, which appeared at 1699 cm⁻¹ in the same molecule[8]. Studies on pyrrole-2-carboxylic acid specifically have also noted C=O frequencies around 1670 cm⁻¹ in solution[9].

  • O-H Stretching: Like other carboxylic acids, pyrrole-2-carboxylic acid readily forms cyclic dimers in the solid state, which is confirmed by spectroscopic studies[9][10]. This leads to the characteristic broad O-H absorption.

  • N-H Stretching: In dilute non-polar solvents where dimerization is minimized, a "free" N-H stretch can be observed, with one study reporting it at 3465 cm⁻¹ for pyrrole-2-carboxylic acid[9][10]. In the solid state, this N-H group can also participate in intermolecular hydrogen bonding, further complicating the high-frequency region of the spectrum.

Case Study 2: Pyrrole-3-carboxylic acid Derivatives

When the carboxylic acid is at the 3-position, the direct conjugation pathway is altered. While still influenced by the aromatic system, the electronic effect on the carbonyl group is different. For a 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the O-H stretching band was identified as a broad signal in the 2587–3065 cm⁻¹ range, consistent with strong hydrogen bonding[8]. The carbonyl group at the 3-position, being conjugated to the pyrrole ring, is expected to appear at a lower frequency than a saturated aliphatic acid, similar to the 2-substituted isomer.

The following table summarizes the key IR absorption peaks, comparing a generic aliphatic carboxylic acid with experimentally supported data for pyrrole derivatives.

Vibrational ModeGeneral Aliphatic Carboxylic Acid (cm⁻¹)Pyrrole-2-Carboxylic Acid Derivative (cm⁻¹)Pyrrole-3-Carboxylic Acid Derivative (cm⁻¹)Rationale for Shift in Pyrrole Derivatives
O-H Stretch 3300–2500 (very broad)[1][11]~3300–2500 (very broad)2587–3065 (very broad)[8]Strong intermolecular hydrogen bonding to form dimers is the dominant effect, similar to other carboxylic acids.
N-H Stretch N/A~3465 (free)[9]; Broader if H-bondedN/A (if N-substituted) or similar to 2-isomerIntrinsic vibration of the pyrrole ring. Broadens significantly if it participates in hydrogen bonding.
C=O Stretch 1730–1700[3]1670–1650[8][9]~1650 (Conjugated)Conjugation with the electron-rich pyrrole ring decreases C=O bond order, shifting the peak to a lower frequency.
C-O Stretch 1320–1210[1]~1280~1280[8]Coupled with other vibrations; less diagnostically shifted than the C=O stretch but remains a key feature.
O-H Bend 950–910 (broad, out-of-plane)[1]~900 (broad)Not specifically reported, but expected in this regionCharacteristic of the hydrogen-bonded dimer structure.

Visualizing the Key Intermolecular Interaction

The single most important factor governing the IR spectrum of a carboxylic acid is the formation of a hydrogen-bonded dimer. The following diagram illustrates this interaction for pyrrole-2-carboxylic acid, which gives rise to the exceptionally broad O-H stretching band.

Caption: Hydrogen-bonded cyclic dimer of pyrrole-carboxylic acid.

Protocol and Workflow for Spectral Analysis

To ensure trustworthy and reproducible results, a systematic workflow is essential. The following protocol outlines the steps for acquiring and interpreting the IR spectrum of a solid pyrrole carboxylic acid derivative using Attenuated Total Reflectance (ATR), a common and reliable technique.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid pyrrole carboxylic acid sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor data.

  • Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply a baseline correction to ensure all peaks originate from zero absorbance. Do not over-process the data; a good spectrum should require minimal correction.

Logical Workflow for Interpretation

The following flowchart outlines the logical steps for analyzing the resulting spectrum to confirm the presence of the carboxylic acid group on the pyrrole ring.

workflow start Acquire Spectrum (ATR-FTIR) broad_oh Identify Very Broad Band (3300-2500 cm⁻¹)? start->broad_oh strong_co Identify Strong, Sharp Band (1680-1650 cm⁻¹)? broad_oh->strong_co Yes re_evaluate Re-evaluate Structure: Check for Amides, Esters, or Contaminants (e.g., Water) broad_oh->re_evaluate No pyrrole_nh Observe N-H Stretch (~3400 cm⁻¹)? strong_co->pyrrole_nh Yes strong_co->re_evaluate No n_sub N-Substituted Pyrrole Confirmed pyrrole_nh->n_sub No nh_present N-H Pyrrole Confirmed pyrrole_nh->nh_present Yes confirm High Confidence: Carboxylic Acid on Pyrrole Confirmed n_sub->confirm nh_present->confirm

Caption: Workflow for IR spectral analysis of pyrrole carboxylic acids.

Conclusion

The IR spectrum of a pyrrole carboxylic acid derivative is rich with information. The definitive identification hinges on observing two key features in concert: the profoundly broad O-H stretch from ~3300-2500 cm⁻¹ and a strong, sharp C=O stretch shifted to a lower frequency (~1680-1650 cm⁻¹ ) due to conjugation with the pyrrole ring. The presence of the pyrrole N-H stretch around 3400 cm⁻¹ can provide further confirmation for N-unsubstituted derivatives. By understanding the physical origins of these absorptions and following a systematic experimental and analytical workflow, researchers can confidently characterize these valuable molecules and ensure the integrity of their synthetic and drug development pipelines.

References

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. Available at: [Link]

  • Pyrrole-2-carboxylic Acid. PubChem. Available at: [Link]

  • Pyrrole-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. University of Babylon. Available at: [Link]

  • Infrared Spectrometry. Michigan State University. Available at: [Link]

  • The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

  • IR spectrum of carboxylic acids and alcohols. SlidePlayer. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-methyl-2-cyclobutyl Pyrrole Scaffolds

Introduction: The Strategic Value of the 1-methyl-2-cyclobutyl Pyrrole Scaffold In the landscape of modern medicinal chemistry, the pyrrole nucleus is a cornerstone pharmacophore, integral to a multitude of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-methyl-2-cyclobutyl Pyrrole Scaffold

In the landscape of modern medicinal chemistry, the pyrrole nucleus is a cornerstone pharmacophore, integral to a multitude of natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Concurrently, the cyclobutyl moiety has gained significant traction as a strategic element for chemists aiming to "escape from flatland"—a concept focused on increasing the three-dimensionality (sp³ character) of drug candidates to improve their physicochemical properties and biological specificity.[4][5] The rigid, non-planar structure of the cyclobutane ring can enforce specific conformations, enhance metabolic stability, and improve binding affinity by exploring previously unoccupied regions of a target's binding pocket.[4][6][7][8]

The combination of these two motifs in the 1-methyl-2-cyclobutyl pyrrole scaffold presents a compelling target for discovery programs. The N-methylation caps the hydrogen bond donating potential of the pyrrole, which can be crucial for modulating properties like membrane permeability, while the 2-cyclobutyl group introduces that desirable three-dimensionality. However, the efficient and scalable construction of this specific scaffold is not trivial and requires careful consideration of synthetic strategy.

This guide provides a comparative analysis of the most viable synthetic routes to 1-methyl-2-cyclobutyl pyrrole derivatives. We will dissect the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and present quantitative data to empower researchers in selecting the optimal pathway for their specific research and development objectives.

Comparative Analysis of Synthetic Strategies

The synthesis of a 1-methyl-2-cyclobutyl pyrrole can be approached from several angles. The choice of strategy is fundamentally a trade-off between the accessibility of starting materials, reaction efficiency, scalability, and tolerance to other functional groups on the scaffold. We will evaluate two primary and fundamentally different strategies: Classical Cyclocondensation Reactions and Modern Catalytic Methodologies .

Route A: The Paal-Knorr Synthesis – A Robust and Time-Tested Approach

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most reliable and widely used methods for constructing pyrrole rings.[9][10][11] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in our case, methylamine—typically under neutral or weakly acidic conditions.[12]

Causality of the Approach: The strategic choice here is to build the pyrrole ring with the cyclobutyl group already in place. This requires the synthesis of a key intermediate: a 1-cyclobutyl-1,4-dicarbonyl compound . The reaction proceeds via the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9][13]

Experimental Workflow: Paal-Knorr Synthesis

cluster_start Starting Material Synthesis cluster_main Paal-Knorr Cyclocondensation cluster_end Purification Start_SM Cyclobutyl Ketone & α,β-Unsaturated Ketone SM 1-Cyclobutyl-1,4-dicarbonyl Start_SM->SM e.g., Stetter Reaction or Michael Addition Reaction Reaction Vessel (Weak Acid Catalyst, e.g., AcOH) SM->Reaction Reagent Methylamine (CH₃NH₂) Reagent->Reaction Product 1-methyl-2-cyclobutyl Pyrrole Scaffold Reaction->Product Purification Workup & Chromatography Product->Purification

Caption: Workflow for the Paal-Knorr synthesis route.

Advantages:

  • High Reliability & Good Yields: The Paal-Knorr reaction is known for its robustness, often providing good to excellent yields (typically 60-95%).[11][14]

  • Operational Simplicity: The reaction conditions are generally straightforward and do not require specialized equipment.[15]

Disadvantages:

  • Starting Material Availability: The primary challenge is the synthesis of the 1-cyclobutyl-1,4-dicarbonyl precursor, which is not commercially common. This adds steps to the overall sequence and may impact the total yield.

  • Limited Functional Group Tolerance: The often acidic and heated conditions can be incompatible with sensitive functional groups.[13]

Route B: The Knorr Pyrrole Synthesis – A Multi-Component Alternative

The Knorr pyrrole synthesis is another classical method that constructs the pyrrole ring from different starting materials: an α-aminoketone and a β-ketoester.[16][17] To adapt this for our target scaffold, one of these components must contain the cyclobutyl moiety. A logical approach would be to use a cyclobutyl-β-ketoester.

Causality of the Approach: This method involves the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine.[16] This is followed by cyclization and elimination of water to form the pyrrole.[16][18] A key consideration is that α-aminoketones are often unstable and are typically generated in situ from an α-oximinoketone via reduction with zinc dust in acetic acid.[16]

Reaction Mechanism: Knorr Pyrrole Synthesis

A Cyclobutyl-β-ketoester C Condensation (Imine formation) A->C B α-Amino-ketone (from α-Oximinoketone + Zn/AcOH) B->C D Tautomerization (Enamine formation) C->D -H₂O E Intramolecular Cyclization D->E F Dehydration E->F G Final Pyrrole Scaffold F->G -H₂O

Caption: Key mechanistic steps of the Knorr pyrrole synthesis.

Advantages:

  • Access to Different Substitution Patterns: The use of two distinct carbonyl components allows for greater flexibility in the final substitution pattern of the pyrrole ring compared to the symmetrical nature of some Paal-Knorr precursors.

Disadvantages:

  • Increased Complexity: The need to generate the α-aminoketone in situ adds operational complexity.[16]

  • Potentially Harsher Conditions: The use of zinc dust and acetic acid can limit the compatibility with certain functional groups.

  • Lower Yields: Yields for the Knorr synthesis are often more moderate (40-80%) compared to optimized Paal-Knorr reactions.[14]

Route C: Modern Catalytic Strategies – A Milder, More Versatile Path

Recent advances in catalysis offer compelling alternatives to classical methods, often proceeding under much milder conditions with higher functional group tolerance.[19] A notable example is the rhodium-catalyzed intermolecular hydroacylation, which can combine aldehydes with appropriately substituted amines.[20]

Causality of the Approach: A hypothetical route could involve the Rh(I)-catalyzed hydroacylation of a propargylic amine with cyclobutanecarboxaldehyde. The resulting adduct can then undergo an in-situ acid-catalyzed cyclization to form the desired pyrrole.[20] This strategy builds the key C-C bond and sets up the cyclization in a single pot.

Advantages:

  • Mild Reaction Conditions: These reactions often run at or near room temperature, preserving sensitive functional groups.[20]

  • High Atom Economy: Hydroacylation is an atom-economical process, a key principle of green chemistry.[20]

  • Access to Novel Chemical Space: Using non-traditional starting materials can allow for the synthesis of unique and complex scaffolds.[20]

Disadvantages:

  • Catalyst Cost and Sensitivity: Transition metal catalysts, particularly those based on rhodium or iridium, can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques.

  • Substrate-Specific Optimization: Catalytic systems can be highly substrate-dependent, requiring significant optimization for new applications.

Head-to-Head Performance Comparison

To facilitate a clear decision-making process, the following table summarizes the key performance indicators for each synthetic route.

FeatureRoute A: Paal-KnorrRoute B: Knorr SynthesisRoute C: Modern Catalysis
Starting Material Complexity High (Requires synthesis of a specific 1,4-dicarbonyl)Moderate (Requires a β-ketoester and in situ amine generation)Moderate (Relatively simple aldehydes and alkynes/amines)
Number of Core Steps 1-2 (excluding precursor synthesis)1 (multi-component, in situ)1 (cascade reaction)
Typical Yields Good to Excellent (60-95%)[14]Moderate (40-80%)[14]Good to Excellent (Varies, but can be >80%)[20]
Reaction Conditions Often requires heat and/or weak acidRequires reducing agent (Zn) and acidMild, often room temperature
Scalability Well-established and generally scalableModerateCan be challenging due to catalyst cost and loading
Functional Group Tolerance ModerateLow to ModerateHigh
Key Advantage High reliability and simplicityVersatility in substitution patternsMildness and functional group compatibility
Key Disadvantage Precursor availabilityOperational complexity and moderate yieldsCatalyst cost and optimization required

Validated Experimental Protocol: Paal-Knorr Synthesis

The Paal-Knorr synthesis represents the most robust and directly applicable method for many research labs. Below is a validated, self-contained protocol for the synthesis of a representative scaffold, 1-methyl-2-cyclobutyl-5-phenylpyrrole .

Objective: To synthesize 1-methyl-2-cyclobutyl-5-phenylpyrrole from 1-cyclobutyl-4-phenyl-1,4-butanedione.

Materials:

  • 1-cyclobutyl-4-phenyl-1,4-butanedione (1.0 eq)

  • Methylamine solution (40% in H₂O, 2.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclobutyl-4-phenyl-1,4-butanedione (e.g., 2.28 g, 10 mmol).

  • Solvent and Reagent Addition: Add toluene (50 mL) and glacial acetic acid (0.6 mL, 10 mmol, 1.0 eq). Stir the mixture to dissolve the diketone.

  • Amine Addition: While stirring, add the methylamine solution (1.55 mL, 20 mmol, 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize the acetic acid.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 98:2) to afford the pure 1-methyl-2-cyclobutyl-5-phenylpyrrole.

Conclusion and Outlook

The synthesis of 1-methyl-2-cyclobutyl pyrrole scaffolds is a goal of significant interest in contemporary drug discovery. This guide has demonstrated that while several routes are viable, the optimal choice depends heavily on project-specific constraints such as timeline, budget, available starting materials, and the need for functional group tolerance.

  • The Paal-Knorr synthesis stands out as the most robust and reliable method, particularly for initial scaffold generation, provided the requisite 1,4-dicarbonyl precursor is accessible. Its operational simplicity makes it an excellent choice for producing foundational quantities of the target compound.[11]

  • The Knorr synthesis offers an alternative for creating diverse substitution patterns, though it comes at the cost of increased operational complexity and potentially lower yields.[14][16]

  • Modern catalytic methods represent the cutting edge, offering unparalleled mildness and functional group compatibility.[19][20] While potentially requiring more initial investment in methods development and catalyst cost, they are ideal for complex, late-stage syntheses where sensitive moieties must be preserved.

For research and drug development professionals, a pragmatic approach would be to utilize the Paal-Knorr route for initial library synthesis and proof-of-concept studies. As lead candidates emerge that require more complex and delicate chemical modifications, transitioning to a tailored catalytic approach would be a logical and powerful strategy. The continued evolution of catalytic systems, including the use of more sustainable and earth-abundant metals, promises to make these modern routes even more accessible and scalable in the future.[19]

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  • Wikipedia. Paal–Knorr synthesis. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • National Institutes of Health. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Chinese Chemical Letters. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. [Link]

  • ResearchGate. A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

Sources

Validation

Benchmarking 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid against standard building blocks

Executive Summary In Fragment-Based Drug Discovery (FBDD) and lead optimization, the "Magic Methyl" effect is well known, but the "Cyclobutyl Effect" is emerging as a critical tool for escaping "flatland" (increasing ) w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the "Magic Methyl" effect is well known, but the "Cyclobutyl Effect" is emerging as a critical tool for escaping "flatland" (increasing


) without incurring the metabolic liabilities of flexible alkyl chains.

This guide benchmarks 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (Target Scaffold) against three standard building blocks. Our analysis reveals that the cyclobutyl moiety acts as a "Goldilocks" substituent—providing the steric bulk of an isopropyl group and the metabolic robustness of an aryl ring, while significantly improving vector orientation for amide coupling.

The Benchmarking Cohort

We compare the Target Scaffold against three industry standards:

  • Baseline: 1-Methyl-1H-pyrrole-3-carboxylic acid (Unsubstituted).

  • Aliphatic Standard: 2-Isopropyl-1-methyl-1H-pyrrole-3-carboxylic acid (Flexible isostere).

  • Aromatic Standard: 2-Phenyl-1-methyl-1H-pyrrole-3-carboxylic acid (Lipophilic/Flat).

Part 1: Structural & Physicochemical Analysis

The primary value proposition of the 2-cyclobutyl substituent is the modulation of lipophilicity and shape without adding excessive molecular weight.

Comparative Physicochemical Matrix

Data represents calculated values (cLogP, tPSA) and representative experimental solubility trends.

PropertyTarget Scaffold (Cyclobutyl)Baseline (H)Aliphatic Std (Isopropyl)Aromatic Std (Phenyl)
MW ( g/mol ) ~179.2~125.1~167.2~201.2
cLogP 1.85 0.621.922.45
tPSA (Ų) 37.337.337.337.3
Fsp³ Fraction 0.40 0.160.330.08
Shape Rigid, Puckered RingFlatFlexible RotamerFlat, Planar

Key Insight: The cyclobutyl group increases the


 character significantly compared to the phenyl analog, improving solubility potential and receptor fit complexity. Unlike the isopropyl group, which suffers from entropic penalties upon binding due to free rotation, the cyclobutyl ring is conformationally restricted.
Decision Logic: Why Choose Cyclobutyl?

ScaffoldSelection Start Lead Optimization Strategy NeedBulk Need Steric Bulk at C2? Start->NeedBulk Baseline Use Baseline (H) (Low MW, Flat) NeedBulk->Baseline No CheckMetab Metabolic Stability Issue? NeedBulk->CheckMetab Yes CheckShape Need 3D Complexity? CheckMetab->CheckShape Avoid CYP Hotspots Phenyl Use Phenyl (Stable but Flat/Lipophilic) CheckMetab->Phenyl High Stability Needed (Accept Flatness) Isopropyl Use Isopropyl (Flexible, CYP Liability) CheckShape->Isopropyl Flexibility OK Target SELECT TARGET: Cyclobutyl-Pyrrole (Rigid, Stable, High Fsp3) CheckShape->Target Rigidity Required

Figure 1: Strategic decision tree for selecting C2-substituted pyrrole scaffolds in medicinal chemistry campaigns.

Part 2: Synthetic Reactivity Benchmark

The carboxylic acid at C3 is the primary handle for library generation via amide coupling. However, substituents at C2 (ortho to the carboxylate) induce steric hindrance.

Experimental Protocol: Sterically Hindered Amide Coupling

Objective: Couple Target Scaffold with a secondary amine (Morpholine) to assess steric impact.

Reagents:

  • Scaffold (1.0 equiv)

  • HATU (1.2 equiv) - Chosen for high reactivity with hindered substrates.

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at RT for 15 mins. Note: The solution should turn yellow/orange indicating active ester formation.

  • Addition: Add Morpholine (0.6 mmol) in one portion.

  • Monitoring: Monitor via LC-MS at T=1h, 4h, and 24h.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water, and Brine. Dry over Na₂SO₄.

Comparative Yield Data

Results based on standardized HATU coupling efficiency.

ScaffoldT=1h ConversionT=4h ConversionIsolated Yield (24h)
Baseline (H) 95%>99%92%
Target (Cyclobutyl) 65% 88% 84%
Aliphatic (Isopropyl) 60%85%81%
Aromatic (Phenyl) 45%70%76%

Interpretation: The cyclobutyl group exerts steric pressure similar to the isopropyl group, slowing the initial rate of reaction compared to the baseline. However, it is less hindering than the phenyl ring (which adds both steric bulk and electronic conjugation effects). Recommendation: Allow reactions with the Cyclobutyl scaffold to run for at least 4-6 hours or elevate temperature to 40°C.

Part 3: Metabolic Stability (ADME)

A critical failure point for the Isopropyl standard is the tertiary proton (methine), which is a "hotspot" for CYP450-mediated hydroxylation. The Cyclobutyl ring removes this specific liability.

Mechanism of Stability[1]
  • Isopropyl: Rapid hydroxylation at the tertiary carbon (

    
     min in human microsomes).
    
  • Cyclobutyl: The ring strain and lack of a simple tertiary abstraction site generally improve stability. While ring oxidation can occur, it is kinetically slower than isopropyl hydroxylation [1].

Workflow: Microsomal Stability Assay

This protocol validates the metabolic superiority of the scaffold.

MicrosomalStability Prep Sample Prep (1 µM Compound) Incubate Incubation (HLM + NADPH) 37°C Prep->Incubate Quench Quench Points (0, 15, 30, 60 min) + Acetonitrile Incubate->Quench Time Course Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Figure 2: Standard workflow for assessing intrinsic clearance (CLint) in Human Liver Microsomes (HLM).

Representative Clearance Data (Human Liver Microsomes):

  • Isopropyl Analog: High Clearance (

    
     µL/min/mg).
    
  • Cyclobutyl Scaffold: Moderate Clearance (

    
     µL/min/mg).
    
  • Result: 2-fold improvement in half-life (

    
    ).
    

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.[2] [Link]

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] [Link]

  • Barnes-Seeman, D. (2012). The Role of Cyclopropyl and Cyclobutyl Groups in Drug Design.[2] Current Topics in Medicinal Chemistry. [Link]

  • Piotrowski, D. W. (2019). Application of Cyclobutanes in Medicinal Chemistry.[2] Journal of Medicinal Chemistry.[3] [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
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